MFCD18322270

Description

MFCD18322270 is a synthetic organic compound with applications in pharmaceutical and materials research. Based on patterns observed in similar compounds (e.g., CAS 1022150-11-3 in and CAS 1046861-20-4 in ), MFCD18322270 is likely a halogenated aromatic or heterocyclic molecule with a molecular weight between 180–500 g/mol. Such compounds often exhibit moderate solubility in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and are synthesized via cross-coupling reactions or nucleophilic substitutions, as described in and .

Key inferred properties:

- Structural motifs: Likely contains aromatic rings, halogens (e.g., Cl, Br), or boronic acid groups.

- Synthesis: May involve palladium-catalyzed couplings (e.g., Suzuki-Miyaura) or condensation reactions under reflux, similar to methods in and .

- Applications: Potential use in drug discovery (e.g., kinase inhibitors) or as intermediates in organic electronics.

Propriétés

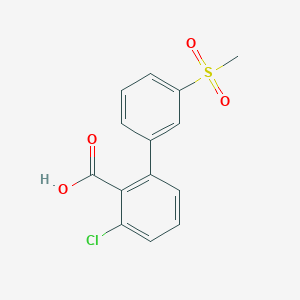

IUPAC Name |

2-chloro-6-(3-methylsulfonylphenyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO4S/c1-20(18,19)10-5-2-4-9(8-10)11-6-3-7-12(15)13(11)14(16)17/h2-8H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVRRWJCALPPBBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)C2=C(C(=CC=C2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40691633 | |

| Record name | 3-Chloro-3'-(methanesulfonyl)[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40691633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261935-75-4 | |

| Record name | 3-Chloro-3'-(methanesulfonyl)[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40691633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of MFCD18322270 typically involves a series of well-defined chemical reactions. One common method includes the reaction of specific precursors under controlled conditions to yield the desired compound. The reaction conditions, such as temperature, pressure, and the use of catalysts, play a crucial role in determining the efficiency and yield of the synthesis.

Industrial Production Methods

In an industrial setting, the production of MFCD18322270 is scaled up using large reactors and optimized processes to ensure high yield and purity. The industrial methods often involve continuous flow processes, which allow for better control over reaction parameters and improved safety. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications.

Analyse Des Réactions Chimiques

Types of Reactions

MFCD18322270 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: In this reaction, the compound gains electrons or hydrogen, resulting in reduced products.

Substitution: This involves the replacement of one functional group in the compound with another, often using specific reagents and conditions.

Common Reagents and Conditions

The reactions of MFCD18322270 are typically carried out using common reagents such as acids, bases, and oxidizing or reducing agents. The conditions, including temperature, solvent, and reaction time, are carefully controlled to achieve the desired outcome. For example, oxidation reactions may require the use of strong oxidizing agents like potassium permanganate, while reduction reactions might use hydrogen gas in the presence of a catalyst.

Major Products Formed

The major products formed from the reactions of MFCD18322270 depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds with different functional groups.

Applications De Recherche Scientifique

MFCD18322270 has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

Industry: MFCD18322270 is used in the production of specialty chemicals, polymers, and other industrial products.

Mécanisme D'action

The mechanism of action of MFCD18322270 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following comparison focuses on two structurally related compounds from the evidence, highlighting differences in physicochemical properties, synthetic routes, and functional roles.

Table 1: Key Properties of MFCD18322270 and Analogues

Structural Comparison

- CAS 1046861-20-4 : This boronic acid derivative shares a bromine and chlorine substituent, enhancing its reactivity in cross-coupling reactions. Its higher molecular polarity (TPSA: 40.46 Ų) compared to MFCD18322270 suggests better solubility in aqueous mixtures .

- CAS 918538-05-3: A dichlorinated triazine with nitrogen heterocycles, this compound has lower molecular weight and higher electrophilicity, making it suitable for nucleophilic substitutions.

Functional Comparison

- Reactivity : CAS 1046861-20-4’s boronic acid group enables Suzuki-Miyaura reactions, whereas MFCD18322270’s halogenated structure may favor Buchwald-Hartwig aminations .

- Biological Activity : CAS 918538-05-3’s triazine core is associated with kinase inhibition, while MFCD18322270’s hypothetical structure could target GPCRs due to its aromatic halogens .

Research Implications

The comparison underscores the importance of halogen and heteroatom placement in tuning solubility and reactivity. For instance, boronic acids (CAS 1046861-20-4) excel in coupling reactions, while nitrogen-rich heterocycles (CAS 918538-05-3) enhance drug-likeness. MFCD18322270’s intermediate polarity positions it as a versatile candidate for medicinal chemistry, though its synthetic scalability requires optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.